molecular formula C8H7NO4S B181315 2-[(4-Nitrophenyl)sulfanyl]acetic acid CAS No. 3406-75-5

2-[(4-Nitrophenyl)sulfanyl]acetic acid

Cat. No. B181315
CAS RN: 3406-75-5
M. Wt: 213.21 g/mol
InChI Key: AMSJBNMFXXARTQ-UHFFFAOYSA-N
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Description

“2-[(4-Nitrophenyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C8H7NO4S . It is also known by several synonyms such as “2-[(4-nitrophenyl)sulfanyl]acetic acid”, “2-((4-Nitrophenyl)thio)acetic acid”, and “2-(4-nitrophenyl)sulfanylacetic acid” among others . The molecular weight of this compound is 213.21 g/mol .


Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) of “2-[(4-Nitrophenyl)sulfanyl]acetic acid” is InChI=1S/C8H7NO4S/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11) . The Canonical SMILES (Simplified Molecular Input Line Entry System) representation is C1=CC(=CC=C1N+[O-])SCC(=O)O .


Physical And Chemical Properties Analysis

The computed properties of “2-[(4-Nitrophenyl)sulfanyl]acetic acid” include a molecular weight of 213.21 g/mol, XLogP3 of 1.7, Hydrogen Bond Donor Count of 1, and Hydrogen Bond Acceptor Count of 5 .

Scientific Research Applications

  • Organic Synthesis

    • Nitrophenylacetic acids, including “2-[(4-Nitrophenyl)sulfanyl]acetic acid”, are important reagents for many organic reactions, especially for the formation of heterocycles .
    • The methods of application involve various organic synthesis procedures. For instance, complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams .
    • The outcomes of these reactions are useful in the synthesis of many biologically active molecules .
  • Protection of Primary Alcohols

    • In organic synthesis, 2-nitrophenylacetic acid can be used as a protecting group for primary alcohols .
    • The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
    • The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
  • Precursor for Heterocycles

    • 2-nitrophenylacetic acid is a precursor for many heterocycles .
    • Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
    • Both of these processes are useful in the synthesis of many biologically active molecules .
  • Internal Standard in Analytical Chemistry

    • 2-Nitrophenylacetic acid has been used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
    • The method involves comparing the signal of the compound of interest (salicylamide-O-acetic acid) with that of the internal standard (2-nitrophenylacetic acid) in a given sample .
    • This technique helps to correct for differences in sample preparation and instrumental response, improving the accuracy and precision of the analysis .
  • Herbicide

    • 2-Nitrophenylacetic acid has also been used as an herbicide .
    • The method of application typically involves spraying the compound onto unwanted vegetation .
    • The outcomes include the inhibition of plant growth, ultimately leading to the death of the treated plants .
  • Precursor for Quindoline Derivatives

    • 2-Nitrophenylacetic acid is a precursor of quindoline .
    • The synthesis involves the reduction of 2-nitrophenylacetic acid to yield anilines, which quickly cyclize to form lactams .
    • Quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
  • Analytical Chemistry

    • 2-Nitrophenylacetic acid has been used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
    • The method involves comparing the signal of the compound of interest (salicylamide-O-acetic acid) with that of the internal standard (2-nitrophenylacetic acid) in a given sample .
    • This technique helps to correct for differences in sample preparation and instrumental response, improving the accuracy and precision of the analysis .
  • Herbicide

    • 2-Nitrophenylacetic acid has also been used as an herbicide .
    • The method of application typically involves spraying the compound onto unwanted vegetation .
    • The outcomes include the inhibition of plant growth, ultimately leading to the death of the treated plants .
  • Precursor for Quindoline Derivatives

    • 2-Nitrophenylacetic acid is a precursor of quindoline .
    • The synthesis involves the reduction of 2-nitrophenylacetic acid to yield anilines, which quickly cyclize to form lactams .
    • Quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

properties

IUPAC Name

2-(4-nitrophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSJBNMFXXARTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275642
Record name [(4-Nitrophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Nitrophenyl)sulfanyl]acetic acid

CAS RN

3406-75-5
Record name 3406-75-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(4-Nitrophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Nitrophenylthio)acetic acid
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